Tandemact is a pharmaceutical compound primarily utilized in the management of type 2 diabetes mellitus. It is a fixed-dose combination of two active substances: pioglitazone, a member of the thiazolidinedione class, and glimepiride, a sulfonylurea. This combination leverages the complementary mechanisms of action of both drugs to enhance glycemic control in patients who may not achieve adequate results with monotherapy. Tandemact is available in various tablet strengths, including 30 mg of pioglitazone combined with either 2 mg or 4 mg of glimepiride .
Tandemact is classified under the pharmacotherapeutic group of drugs used in diabetes, specifically as a combination of oral blood glucose-lowering agents. Its active components, pioglitazone and glimepiride, serve distinct yet synergistic roles in controlling blood sugar levels. Pioglitazone improves insulin sensitivity, while glimepiride stimulates insulin secretion from pancreatic beta cells .
The synthesis of Tandemact involves the production of its individual components—pioglitazone and glimepiride—followed by their combination in specific ratios to form the final pharmaceutical product.
The molecular structure of Tandemact can be represented by its components:
Together, these compounds create a synergistic effect that enhances glucose metabolism and insulin sensitivity .
Tandemact undergoes several types of chemical reactions relevant to its components:
Tandemact operates through the combined actions of its two active components:
The dual mechanism allows for improved glycemic control, making Tandemact particularly effective for patients requiring additional management beyond single-agent therapies .
Tandemact has several significant applications in scientific research and clinical practice:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2